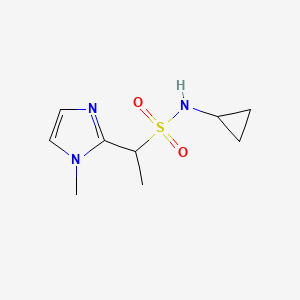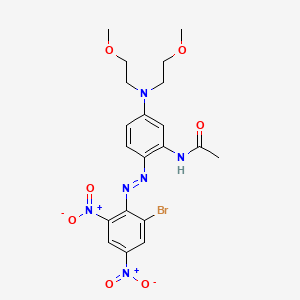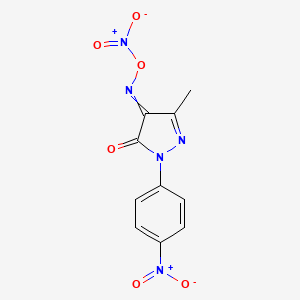![molecular formula C17H15ClN2O4S B13945094 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535945-85-8](/img/structure/B13945094.png)
4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C17H15ClN2O4S. This compound is characterized by the presence of a chloro-substituted phenoxy group, an acetyl group, a carbamothioyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid to produce 4-chloro-3-methylphenoxyacetic acid.
Acetylation: The phenoxyacetic acid is then acetylated using acetic anhydride to form 4-chloro-3-methylphenoxyacetyl chloride.
Carbamothioylation: The acetyl chloride is reacted with thiourea to introduce the carbamothioyl group, forming 4-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioyl]benzoic acid.
Final Coupling: The final step involves coupling the carbamothioyl intermediate with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted phenoxy derivatives
Applications De Recherche Scientifique
4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- (4-Chloro-3-methylphenoxy)acetic acid
Uniqueness
4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
535945-85-8 |
|---|---|
Formule moléculaire |
C17H15ClN2O4S |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
4-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4S/c1-10-8-13(6-7-14(10)18)24-9-15(21)20-17(25)19-12-4-2-11(3-5-12)16(22)23/h2-8H,9H2,1H3,(H,22,23)(H2,19,20,21,25) |
Clé InChI |
ZZWNWKBXBVUDES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


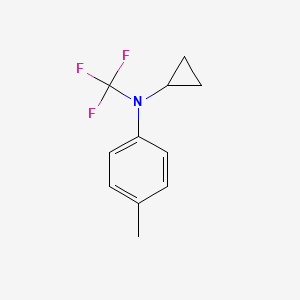
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
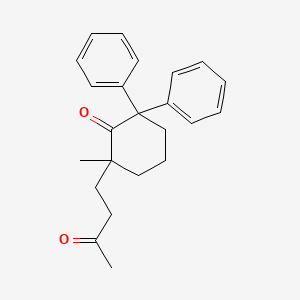
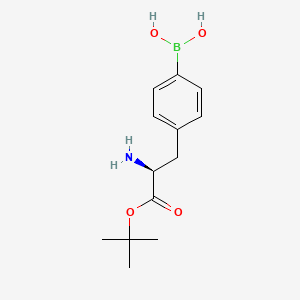
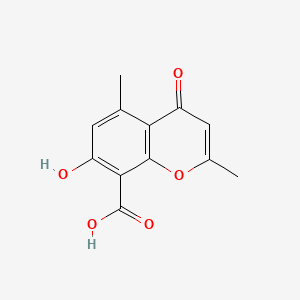
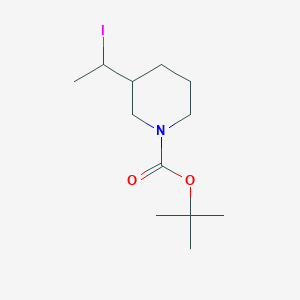


![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
